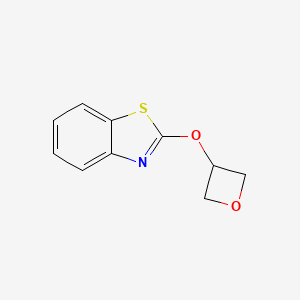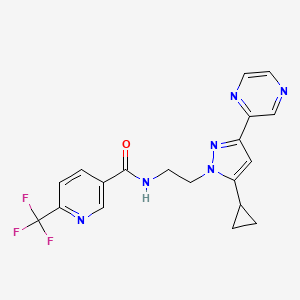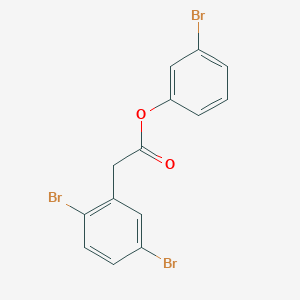
2-(Oxetan-3-yloxy)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-yloxy)-1,3-benzothiazole is a heterocyclic compound that features an oxetane ring fused to a benzothiazole moiety The oxetane ring is a four-membered ring containing one oxygen atom, while the benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole typically involves the formation of the oxetane ring followed by its attachment to the benzothiazole moiety. One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of epoxides or halohydrins . For instance, the oxetane ring can be formed via the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the benzothiazole moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while nucleophilic substitution on the benzothiazole ring can yield various substituted benzothiazoles .
Scientific Research Applications
2-(Oxetan-3-yloxy)-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The oxetane ring can act as a hydrogen bond acceptor, enhancing the compound’s binding affinity to target proteins . The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Oxetan-3-yloxy)-1,3-benzothiazole include other oxetane-containing molecules and benzothiazole derivatives, such as:
- 2-(Oxetan-3-yloxy)-1,3-benzoxazole
- 2-(Oxetan-3-yloxy)-1,3-benzimidazole
- 2-(Oxetan-3-yloxy)-1,3-thiazole
Uniqueness
What sets this compound apart is its unique combination of the oxetane and benzothiazole rings, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can be used to design molecules with enhanced stability and bioactivity .
Properties
IUPAC Name |
2-(oxetan-3-yloxy)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJIBRZGFWUXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)


![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide](/img/structure/B2411609.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)



![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)

![[(6-chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B2411624.png)

